Methylene green
Overview
Description
Methylene green is a heterocyclic aromatic chemical compound, structurally similar to methylene blue. It is primarily used as a dye and functions as a visible light-activated photocatalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylene green can be synthesized through the oxidation of methylene blue. The process involves the introduction of a nitro group into the phenothiazine ring of methylene blue, resulting in the formation of this compound. The reaction typically requires an oxidizing agent such as nitric acid under controlled conditions to ensure the selective nitration of the compound.
Industrial Production Methods: In industrial settings, this compound is produced by large-scale nitration of methylene blue. The process involves the use of nitric acid and sulfuric acid as catalysts. The reaction is carried out in a controlled environment to ensure the safety and purity of the final product. The resulting this compound is then purified through crystallization and filtration techniques to obtain a high-purity dye suitable for various applications .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced back to methylene blue under specific conditions, such as in the presence of reducing agents like sodium dithionite.
Substitution: this compound can participate in substitution reactions where functional groups on the phenothiazine ring are replaced by other groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Various nitro derivatives of this compound.
Reduction Products: Methylene blue.
Substitution Products: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Methylene green has a wide range of applications in scientific research:
Chemistry: Used as a photocatalyst in organic synthesis, particularly in visible-light-induced reactions.
Biology: Employed as a staining agent for biological tissues, aiding in the visualization of cellular structures under a microscope.
Medicine: Investigated for its potential therapeutic effects, including its use in photodynamic therapy for cancer treatment.
Industry: Utilized as a dye in various industrial processes, including textile manufacturing and printing
Mechanism of Action
Methylene green functions as a visible light-activated photocatalyst. Upon exposure to visible light, the compound absorbs photons and undergoes electronic excitation. This excited state facilitates various chemical reactions, including the generation of reactive oxygen species that can oxidize organic substrates. The molecular targets and pathways involved in these reactions depend on the specific application and conditions used .
Comparison with Similar Compounds
Methylene Blue: Structurally similar to methylene green, but lacks the nitro group. Used as a dye and in medical applications.
Thionine: Another phenothiazine dye, used in similar applications but with different photophysical properties.
Azure A, B, and C: A series of related dyes with varying substituents on the phenothiazine ring, used in biological staining and other applications.
Uniqueness of this compound: this compound’s unique feature is the presence of a nitro group, which significantly alters its photophysical properties compared to methylene blue. This makes it particularly effective as a photocatalyst in visible-light-induced reactions, providing advantages in specific applications such as organic synthesis and photodynamic therapy .
Properties
IUPAC Name |
[7-(dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N4O2S.ClH/c1-18(2)10-5-6-11-14(9-10)23-16-12(17-11)7-8-13(19(3)4)15(16)20(21)22;/h5-9H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGBVRCTHASBKD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
161201-31-6 | |
Record name | Methylene green homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161201-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70949598 | |
Record name | Methylene green | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949598 | |
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Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown-black solid; [Acros Organics MSDS] | |
Record name | Methylene Green | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21155 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2679-01-8 | |
Record name | Methylene green | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2679-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylene Green | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylene green | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylene green | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-bis(dimethylamino)-4-nitrophenothiazin-5-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLENE GREEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1IO2ZP7BU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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